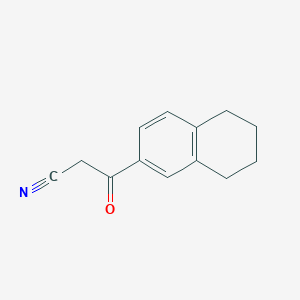

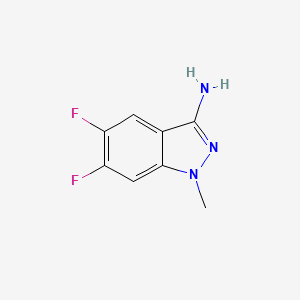

![molecular formula C9H9NO4 B1422491 Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate CAS No. 1261365-90-5](/img/structure/B1422491.png)

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

説明

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate, also known as MDPC, is a compound that has been studied for its potential applications in scientific research. MDPC is a synthetic compound that is derived from pyridine, a naturally occurring product of the metabolism of some plants and animals. MDPC has been studied for its ability to act as a substrate for various enzymes and as a potential therapeutic agent for a variety of conditions.

科学的研究の応用

Synthesis of Novel Analogues and Scaffolds

- Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with modifications in the dioxane ring have been synthesized, providing versatile intermediates for the preparation of potential new therapeutic agents (Bartolomea et al., 2003).

- Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been achieved, with selective introduction of substituents on the pyridine ring using electrophilic aromatic substitution and addition–elimination reactions, making them useful as potential scaffolds for drug discovery (Alcázar et al., 2003).

Advances in Synthesis Methods

- 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives have been synthesized from readily available 2-nitro-3-oxiranylmethoxypyridine via Smiles rearrangement, showcasing the variations of reaction conditions affecting product distribution (Soukri et al., 2000).

- A new synthetic route has been developed for 3-substituted 2,3-dihydro-1,4-dioxino [2,3-b]pyridines from 2-chloro-3-oxiranylmethoxypyridine, providing alcohols which give the desired products in satisfactory yields (Benarab et al., 1993).

Enantioselective Synthesis and Purity Control

- Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described, with enantiomeric purity determined by capillary electrophoresis using a dual-cyclodextrin system (Lazar et al., 2005).

Potential in Drug Discovery

- Compounds containing 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic systems have been synthesized, offering potential in drug discovery and combinatorial chemistry due to their structural complexity and variability (Soukri et al., 2003).

作用機序

Target of Action

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate is a relatively new compound and scant information exists regarding its specific targets

Mode of Action

Due to the lack of research available, the specific mode of action for this compound is currently unknown . It is essential to understand how the compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

特性

IUPAC Name |

methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOOFWUQUIZYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)

![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)

![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)